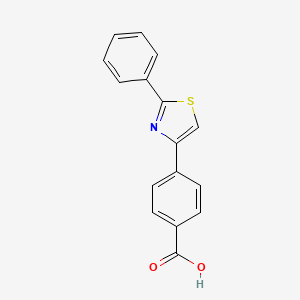

4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNIYKMDFHSTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies for 4 2 Phenyl 1,3 Thiazol 4 Yl Benzoic Acid and Its Analogues

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid and its analogues. Various methods, ranging from historical name reactions to modern multicomponent protocols, have been developed to efficiently construct this heterocyclic system.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the synthesis of thiazole derivatives. synarchive.comchemicalbook.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov For the synthesis of the target molecule's core, this would typically involve the reaction of a phenacyl halide with a thioamide. The reaction mechanism proceeds through a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. nih.gov

Over the years, numerous adaptations to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce greener reaction conditions. mdpi.com These modifications include the use of microwave irradiation, which has been shown to accelerate the reaction significantly. figshare.com Furthermore, various catalysts, such as silica-supported tungstosilisic acid, have been employed to facilitate the reaction under more environmentally benign conditions. mdpi.com One-pot multicomponent versions of the Hantzsch synthesis have also been developed, allowing for the reaction of an α-bromoketone, a thiourea (B124793), and a substituted benzaldehyde (B42025) in a single step to produce highly functionalized thiazoles. mdpi.com

Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered. While neutral conditions with N-monosubstituted thioureas typically yield 2-(N-substituted amino)thiazoles exclusively, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

A notable modification is the Holzapfel-Meyers-Nicolaou modification, which involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the thiazole, a method that has proven useful for preserving stereochemistry in chiral substrates. researchgate.net

Nucleophilic Substitution Reactions within Thiazole Ring Systems

While the Hantzsch synthesis builds the thiazole ring, nucleophilic substitution reactions are crucial for modifying a pre-existing thiazole ring. The thiazole ring exhibits distinct sites for nucleophilic attack. The C2 position is the most susceptible to nucleophilic substitution due to its electron-deficient nature. chemicalbook.comnih.govpharmaguideline.com This reactivity can be harnessed to introduce various functional groups. For a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present on the thiazole ring. numberanalytics.com The quaternization of the ring nitrogen can further enhance the acidity of the C2-hydrogen, facilitating its removal by a strong base and subsequent reaction with electrophiles. pharmaguideline.com

Multicomponent Reaction Protocols for Thiazole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. iau.ir Several MCRs have been developed for the synthesis of thiazole derivatives. iau.iracs.orgnih.gov These reactions often involve the one-pot combination of three or more starting materials to generate the thiazole core.

For instance, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate can efficiently produce 1,3-thiazole derivatives. iau.ir Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to yield thiazoles in good to excellent yields. nih.gov Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been reported, utilizing enzymes like trypsin to catalyze the reaction under mild conditions. nih.gov These MCRs offer advantages such as high atom economy, reduced waste, and simplified purification procedures. iau.ir

| Reaction Type | Reactants | Key Features | Reference(s) |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Classical, versatile, widely used. | synarchive.comchemicalbook.comnih.gov |

| Hantzsch Adaptations | α-Bromoketone, Thiourea, Benzaldehyde | Microwave-assisted, catalytic, one-pot. | mdpi.comfigshare.com |

| Multicomponent Reaction | Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | High atom economy, efficient. | iau.ir |

| Multicomponent Reaction | Aldehydes, Benzoylisothiocyanate, Alkyl bromides | Good to excellent yields. | nih.gov |

| Chemoenzymatic MCR | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Mild, enzyme-catalyzed. | nih.gov |

Strategies for Benzoic Acid Moiety Incorporation and Functionalization

Carboxylic Acid Group Formation and Directed Modification

Aromatic carboxylic acids, such as benzoic acid, can be synthesized through several methods. One common approach is the oxidation of an alkyl group attached to the aromatic ring. For instance, a methyl or ethyl group on a benzene (B151609) ring can be oxidized to a carboxylic acid group using strong oxidizing agents. researchgate.net Another method involves the carbonation of an organometallic reagent, such as a Grignard or organolithium reagent, derived from an aryl halide.

Once the carboxylic acid group is in place, it directs further electrophilic substitution to the meta position. britannica.com The carboxyl group is deactivating, making electrophilic substitutions less facile than in benzene itself. britannica.com However, reactions such as nitration, halogenation, and sulfonation can be achieved under appropriate conditions. numberanalytics.com The carboxylic acid functionality can also be converted to other functional groups, such as esters, amides, or acid chlorides, to facilitate further synthetic transformations. researchgate.net For example, conversion to an acid chloride using thionyl chloride allows for subsequent reactions with amines to form amides. researchgate.net

| Reaction | Description | Key Features | Reference(s) |

| Oxidation | Oxidation of an alkyl side chain on the aromatic ring. | Requires a benzylic C-H bond. | researchgate.net |

| Carbonation | Reaction of an organometallic intermediate with CO2. | Useful for introducing the carboxyl group. | |

| Electrophilic Substitution | Introduction of functional groups onto the aromatic ring. | The COOH group is a meta-director. | britannica.comnumberanalytics.com |

| Functional Group Interconversion | Conversion of the carboxylic acid to esters, amides, etc. | Enables further synthetic modifications. | researchgate.net |

Coupling Reactions for Phenyl-Thiazole-Benzoic Acid Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between aryl and heteroaryl systems. The Suzuki and Heck reactions are particularly relevant for constructing the phenyl-thiazole-benzoic acid linkage. masterorganicchemistry.com

The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. masterorganicchemistry.com To synthesize this compound, one could envision a Suzuki coupling between a thiazole boronic acid derivative and a halogenated benzoic acid, or vice versa. This reaction is known for its high tolerance of various functional groups. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been developed for the efficient synthesis of 5-substituted thiazoles in aqueous media. rsc.org

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com While less direct for the final assembly of the target molecule, the Heck reaction could be employed to functionalize either the phenyl or the thiazole ring with a vinyl group, which could then be further elaborated to form the desired linkage.

These coupling reactions provide a powerful and flexible strategy for connecting the pre-synthesized thiazole and benzoic acid fragments, allowing for the late-stage introduction of structural diversity.

| Coupling Reaction | Coupling Partners | Catalyst System | Key Features | Reference(s) |

| Suzuki Reaction | Organoboron compound and Organohalide | Palladium catalyst and a base | High functional group tolerance, versatile. | masterorganicchemistry.comnih.govrsc.org |

| Heck Reaction | Unsaturated halide and Alkene | Palladium catalyst and a base | Forms a new C-C bond at the alkene. | masterorganicchemistry.com |

Hydrolytic Routes to this compound from Precursors

The synthesis of this compound can be effectively achieved through the hydrolysis of suitable precursors, most notably ester or nitrile derivatives. This synthetic strategy typically involves the initial construction of the thiazole-benzoic acid backbone with the carboxylic acid functionality masked as an ester (e.g., methyl or ethyl ester) or a nitrile. The final step is a deprotection via hydrolysis to yield the target carboxylic acid.

The precursor, such as methyl 4-(2-phenyl-1,3-thiazol-4-yl)benzoate, is commonly prepared via the Hantzsch thiazole synthesis. This involves the cyclocondensation of thiobenzamide (B147508) with a methyl 4-(α-haloacetyl)benzoate. Once the ester precursor is synthesized and purified, it undergoes hydrolysis, which can be catalyzed by either an acid or a base.

Base-catalyzed hydrolysis, or saponification, is a widely used method for converting esters to carboxylic acids. researchgate.net This process typically involves heating the ester under reflux with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester. oieau.fr Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to furnish the final carboxylic acid. The pH dependence and the mechanism involving the addition of a hydroxide ion are well-established for the hydrolysis of substituted methyl benzoates. oieau.fr

Acid-catalyzed hydrolysis is an alternative route, often performed by heating the ester in the presence of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous medium. google.com Similarly, nitrile precursors, such as 4-(2-phenyl-1,3-thiazol-4-yl)benzonitrile, can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, often requiring vigorous reaction conditions. google.com The choice between acid and base catalysis can depend on the stability of other functional groups present in the molecule. For instance, in some complex syntheses, a carboxylic acid has been successfully formed by the hydrolysis of its corresponding ester to circumvent purification challenges with other methods. nih.gov

Below is a table summarizing typical conditions for the hydrolysis of ester precursors to benzoic acids.

| Catalyst Type | Reagents | Solvent System | Temperature | Typical Duration |

| Base-Catalyzed | NaOH, KOH | Water, Methanol, Ethanol (B145695), Aqueous Dioxane | Reflux | 2 - 16 hours |

| Acid-Catalyzed | HCl, H₂SO₄ | Water, Aqueous Dioxane | Reflux / 80-120°C | 4 - 12 hours |

This table presents generalized conditions for ester hydrolysis based on established chemical principles. Specific conditions may vary depending on the substrate.

Green Chemistry Principles and Sustainable Methodologies in Thiazole-Benzoic Acid Conjugate Synthesis

The synthesis of thiazole derivatives, including thiazole-benzoic acid conjugates, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. These sustainable approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to the synthesis of compounds like this compound include:

Use of Green Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green alternatives include water, ethanol, and polyethylene (B3416737) glycol (PEG), which are less toxic and more environmentally benign. Ethanol, for example, can be a suitable solvent for one-pot reactions that yield thiazole derivatives. mdpi.com

Catalyst-Free and One-Pot Reactions: Designing synthetic routes that proceed without a catalyst or that combine multiple steps into a single "one-pot" procedure significantly reduces waste and improves efficiency. Catalyst-free methods for synthesizing N-phenylthiazol-2(3H)-imines have been successfully developed using ethanol as a solvent. mdpi.com Multi-component reactions, which bring together three or more reactants in a single step to form a complex product, are a cornerstone of green synthesis as they maximize atom economy.

Energy-Efficient Methods: The use of microwave irradiation and ultrasonic irradiation provides alternative energy sources to conventional heating. These techniques can dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts.

Recyclable Catalysts: The development of heterogeneous or biocatalysts that can be easily recovered and reused is a major focus of green chemistry. For instance, chitosan-based hydrogels have been employed as recyclable, eco-friendly biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times without significant loss of catalytic activity.

The following table summarizes various green chemistry approaches that can be applied to the synthesis of thiazole-containing compounds.

| Green Chemistry Principle | Methodology | Advantages |

| Alternative Solvents | Use of water, ethanol, or PEG | Reduced toxicity, lower environmental impact, increased safety. |

| Process Intensification | One-pot, multi-component reactions | Higher atom economy, reduced waste, simplified procedures. |

| Alternative Energy Sources | Microwave irradiation, ultrasonic irradiation | Shorter reaction times, higher yields, lower energy consumption. |

| Sustainable Catalysis | Use of recyclable biocatalysts (e.g., chitosan) or catalyst-free systems | Reduced catalyst waste, lower costs, simplified product purification. |

By integrating these sustainable methodologies, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2 Phenyl 1,3 Thiazol 4 Yl Benzoic Acid

Vibrational Spectroscopy (Infrared and Raman) Analysis

The vibrational spectrum of the title compound is a composite of the characteristic vibrations of the phenyl rings, the thiazole (B1198619) heterocycle, and the benzoic acid functional group.

The carboxylic acid moiety presents several distinct and strong absorption bands. The O-H stretching vibration of the carboxyl group typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms dimeric structures. The carbonyl (C=O) stretching vibration is another prominent feature, expected to produce a strong, sharp band around 1700-1680 cm⁻¹. scielo.org.za Additionally, C-O stretching and O-H in-plane bending vibrations are anticipated in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

The thiazole ring contributes its own set of characteristic bands. The C=N stretching vibration is typically observed in the 1650-1550 cm⁻¹ range. Vibrations associated with the C-S bond are generally weaker and appear in the fingerprint region, often below 800 cm⁻¹. scielo.org.za The aromatic C-H stretching vibrations from both the phenyl and benzoic acid rings are expected to appear in the 3100-3000 cm⁻¹ region. scielo.org.za

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Aromatic Rings | C-H Stretch | 3100-3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1680 | Strong |

| Thiazole/Phenyl | C=N / C=C Stretch | 1650-1550 | Medium-Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440-1210 | Medium |

| Thiazole | C-S Stretch | < 800 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the molecule, providing detailed information about the proton and carbon environments. nih.gov

The ¹H NMR spectrum of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid is expected to show distinct signals corresponding to the different sets of non-equivalent protons. The aromatic region (typically δ 7.0-8.5 ppm) would be most informative.

Benzoic Acid Protons: The two protons on the benzoic acid ring adjacent to the carboxyl group and the two protons adjacent to the thiazole ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the electron-withdrawing carboxyl group are expected to be deshielded and resonate at a lower field (further downfield) compared to the protons ortho to the thiazole ring.

Phenyl Protons: The protons of the phenyl group at the C2 position of the thiazole ring are expected to appear as a multiplet.

Thiazole Proton: A key signal would be the singlet corresponding to the single proton at the C5 position of thethiazole ring.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), the position of which can be concentration-dependent.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (COOH) | > 10.0 | Broad Singlet | 1H |

| Benzoic Acid (ortho to COOH) | ~8.1-8.3 | Doublet | 2H |

| Benzoic Acid (ortho to Thiazole) | ~7.9-8.1 | Doublet | 2H |

| Phenyl Group | ~7.4-7.8 | Multiplet | 5H |

| Thiazole (C5-H) | ~7.2-7.5 | Singlet | 1H |

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Carboxyl Carbon: The carbon of the C=O group is characteristically found far downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The numerous aromatic carbons of the phenyl and benzoic acid rings will appear in the typical range of δ 120-150 ppm. Quaternary carbons (those without attached protons, such as the carbons attached to the thiazole and carboxyl groups) will generally show weaker signals.

Thiazole Carbons: The carbons of the thiazole ring are also expected to resonate within the aromatic region, with the C2 and C4 carbons (bonded to nitrogen and sulfur) having distinct chemical shifts from the C5 carbon.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C =O) | 165-175 |

| Thiazole (C 2, C 4) | 150-170 |

| Aromatic/Thiazole (Quaternary) | 130-150 |

| Aromatic/Thiazole (CH) | 115-135 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

For this compound, the molecular formula is C₁₆H₁₁NO₂S. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured m/z value that closely matches the calculated theoretical value. This precise mass measurement provides definitive confirmation of the elemental composition, a crucial piece of data in structural elucidation.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Compounds

Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the title compound is not detailed in the provided search results, analysis of closely related structures containing phenyl, thiazole, and benzoic acid moieties allows for a well-founded prediction of its key structural features. nih.govresearchgate.netmdpi.com

It is highly probable that the carboxylic acid groups would form centrosymmetric dimers in the crystal lattice through strong O-H···O hydrogen bonds. researchgate.net The molecule itself is expected to be largely planar, although there might be a slight dihedral angle between the planes of the thiazole ring and the attached phenyl and benzoic acid rings. nih.govresearchgate.net The crystal packing would likely be further stabilized by C-H···π and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net Studies on similar thiourea (B124793) derivatives containing phenyl and thiazole rings show dihedral angles between the central and terminal planar fragments ranging from 17° to 22°. nih.gov

| Parameter | Typical Value/Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers |

| Phenyl-Thiazole Dihedral Angle | 15-25° |

| Other Interactions | C-H···O, C-H···S, π-π stacking |

*Data extrapolated from analyses of structurally similar compounds. nih.govresearchgate.net

Crystal Packing and Molecular Conformations in the Solid State

The solid-state conformation of a molecule is defined by the specific arrangement of its atoms in the crystal lattice, including the planarity of its ring systems and the torsion angles between them. For this compound, the molecular conformation is determined by the relative orientations of the phenyl, thiazole, and benzoic acid groups.

In similar structures, the dihedral angle (the angle between the planes) of connected aromatic rings, such as the phenyl and thiazole rings, is a key conformational feature. This angle is influenced by a balance between the tendency for π-system conjugation, which favors planarity, and steric hindrance between adjacent atoms, which can force the rings to twist relative to each other. For instance, in a related compound, 2-bromo-4-phenyl-1,3-thiazole, the phenyl and thiazole rings are nearly coplanar, with a small dihedral angle of 7.45 (10)°. Conversely, in other substituted thiazole derivatives, significant twisting is observed, with dihedral angles as large as 43.79 (14)° between the thiazole and an attached phenyl ring.

The benzoic acid group's orientation relative to the thiazole ring is another critical parameter. The carboxylic acid functional group (-COOH) itself has a preferred planar geometry. However, steric interactions with the thiazole ring can lead to its rotation out of the plane of the benzene ring to which it is attached, a phenomenon observed in other sterically hindered benzoic acid derivatives.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of a crystal is governed by a network of non-covalent intermolecular interactions. These interactions dictate the crystal's physical properties, such as melting point and solubility.

Hydrogen Bonding: The most significant directional interaction expected for this compound is the hydrogen bond involving the carboxylic acid group. Carboxylic acids commonly form robust, centrosymmetric dimers in the solid state through a pair of O—H···O hydrogen bonds between two molecules. This interaction creates a characteristic R²₂(8) ring motif. The strength and geometry of these bonds (donor-acceptor distances and angles) are defining features of the crystal structure.

π-π Stacking: The presence of three aromatic systems (phenyl, thiazole, and the benzene ring of the benzoic acid) suggests the likelihood of π-π stacking interactions. These occur when the electron-rich π-systems of adjacent aromatic rings align, contributing to crystal stability. These interactions can be characterized by the distance between the centroids of the rings and the offset between them. In similar phenyl-thiazole structures, π-π interactions have been observed with centroid-centroid distances around 3.8 Å.

Other weaker interactions, such as C—H···O, C—H···N, and C—H···π contacts, also play a crucial role in stabilizing the three-dimensional crystal packing, connecting the primary hydrogen-bonded or stacked motifs into a cohesive network.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

| O-H···O | O-H···O | Data Not Available | Data Not Available | Data Not Available |

| π-π stacking | Ring···Ring | Data Not Available | Data Not Available | Data Not Available |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis maps various properties onto a unique molecular surface, providing a detailed picture of the crystal's cohesion.

The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. Key properties mapped onto this surface include:

d norm (normalized contact distance): This property highlights regions of significant intermolecular contact. Negative values, typically appearing as red spots on the surface map, indicate contacts shorter than the van der Waals radii, representing key interactions like hydrogen bonds.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). The plot is unique for a given crystal structure, and the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H) can be calculated.

For a molecule like this compound, the Hirshfeld analysis would be expected to quantify the dominant role of O···H contacts, corresponding to the carboxylic acid hydrogen bonds. The analysis would also detail the contributions from H···H contacts, which typically cover the largest surface area, and C···H/H···C contacts, indicative of C-H···π interactions and general van der Waals forces. This quantitative breakdown provides a hierarchical understanding of the forces responsible for the supramolecular assembly.

| Contact Type | Contribution (%) |

| H···H | Data Not Available |

| O···H / H···O | Data Not Available |

| C···H / H···C | Data Not Available |

| C···C | Data Not Available |

| N···H / H···N | Data Not Available |

| S···H / H···S | Data Not Available |

Computational Chemistry and Molecular Modeling Studies of 4 2 Phenyl 1,3 Thiazol 4 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. For a compound like 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid, DFT calculations would provide significant insights into its behavior at a molecular level.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on similar aromatic and heterocyclic compounds often show the HOMO localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These are example values and would need to be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these as potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the carboxylic acid would be a region of high positive potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, given the structural motifs, potential targets could include enzymes like cyclooxygenases (COX) or various kinases. The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | Tyr123, Ser345, Leu456 |

| Types of Interactions | Hydrogen bond with Ser345, Pi-stacking with Tyr123 |

Note: These are example values and depend on the specific protein target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a molecular system over time, providing insights into the conformational flexibility of the ligand and the receptor, and the stability of their complex.

For this compound, an MD simulation of its complex with a protein target would reveal how the ligand and protein adapt to each other's presence. This can lead to the identification of more stable binding modes that might not be found through docking alone. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Energy Frameworks Analysis for Understanding Solid-State Interactions

Energy frameworks analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules in the solid state and the dominant forces that govern the crystal structure, such as hydrogen bonding and pi-stacking.

For this compound, this analysis would be crucial for understanding its solid-state properties, such as stability and solubility. The energy frameworks would be represented as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction energy (electrostatic, dispersion, etc.). This would provide a clear picture of the supramolecular architecture of the crystal.

Virtual Screening Approaches for Identification of Related Bioactive Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, its chemical structure can be used as a starting point for virtual screening campaigns.

One approach is ligand-based virtual screening, where a database of compounds is searched for molecules with similar structural or chemical features to the query molecule. Another approach is structure-based virtual screening, which involves docking a library of compounds into the active site of a target protein. These methods can help in identifying novel scaffolds that may have similar or improved biological activity compared to this compound.

Structure Activity Relationship Sar Investigations of 4 2 Phenyl 1,3 Thiazol 4 Yl Benzoic Acid Derivatives

Impact of Substituents on the 1,3-Thiazole Ring on Biological Efficacy

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the biological activity of its derivatives. bohrium.comnih.gov Modifications at the C2, C4, and C5 positions of the thiazole (B1198619) core can significantly alter the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

In analogs of the core scaffold, the nature of the substituents on the thiazole ring plays a critical role. For instance, in a series of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivatives, the substituent at the 4-position of the thiazole ring was found to be crucial for antibacterial activity. Among the tested compounds, the derivative with a phenyl substituent at this position exhibited the highest activity. This suggests that an aromatic group at C4 of the thiazole is favorable for the biological action of this particular class of compounds.

Furthermore, studies on other thiazole-containing compounds have shown that both the position and nature of the substituent are vital. For example, research on 2,5-disubstituted thiazole derivatives revealed that a nonpolar, hydrophobic moiety at position 2 of the thiazole was beneficial for antibacterial activity. In other series, the introduction of various heterocyclic or aromatic rings at different positions of the thiazole has led to a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com These findings underscore the versatility of the thiazole ring as a template for drug design, where targeted substitutions can fine-tune the biological profile of the resulting molecules.

Influence of Phenyl Ring Substitutions and Inter-Ring Linker Modifications

In studies of thiazole carboxamide derivatives as potential c-Met kinase inhibitors, the substitution pattern on the C2-phenyl ring was systematically investigated. It was observed that introducing mono-electron-withdrawing groups, such as fluorine (F), chlorine (Cl), and bromine (Br), led to improved inhibitory activity. The position of the substituent was also critical; for instance, a fluorine atom at the 4-position (para) of the phenyl ring resulted in higher potency compared to substitutions at the 3-position (meta) or 2-position (ortho). nih.gov A similar trend was observed for chlorine-substituted compounds. nih.gov This indicates a specific preference for electron-deficient moieties in the para position of the phenyl ring for optimal interaction with the target enzyme. nih.gov

Conversely, the introduction of electron-donating groups on the phenyl ring generally leads to a decrease in activity in certain series of compounds. Modifications to the linkers between the aromatic and heterocyclic rings, or replacement of the rings themselves, also constitute a key SAR aspect. For example, comparing thiazole carboxamide moieties with thiadiazole carboxamides revealed that the thiazole-based derivatives exhibited greater potency, suggesting the thiazole scaffold is more suitable for establishing key hydrogen-bonding interactions with the biological target. nih.gov

| Compound ID | R1 (on Thiazole) | R2 (on C2-Phenyl Ring) | IC50 (nM) |

|---|---|---|---|

| 51f | H | 4-F-C6H5 | 29.05 |

| 51e | H | C6H5 | 34.48 |

| 51aa | 3-F | 4-F-C6H5 | 15.62 |

| 51ad | 3-F | 4-Cl-C6H5 | 17.78 |

| 51ac | 3-F | 2-F-C6H5 | 18.49 |

| 51ab | 3-F | 3-F-C6H5 | 23.24 |

| 51ae | 3-F | 3-Cl-C6H5 | 23.42 |

Data sourced from a study on c-Met kinase inhibitors, illustrating the effect of phenyl ring substitutions. nih.gov

Role of the Carboxylic Acid Moiety in Molecular Recognition and Biological Activity

The carboxylic acid group of the benzoic acid moiety is a critical functional group for molecular recognition and biological activity. At physiological pH, this group is typically ionized to form a carboxylate anion, which can act as a powerful hydrogen bond acceptor and engage in charge-charge interactions with positively charged residues (e.g., arginine, lysine) in a target's binding site.

The importance of this acidic moiety is highlighted in studies of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors. nih.gov In this series, the benzoic acid group is a consistent feature of the most potent compounds, indicating its essential role in binding. Further investigations explored the replacement of the benzene (B151609) ring with bioisosteric azabenzene rings, such as pyridine (B92270) and pyridazine, while retaining the carboxylic acid. The resulting pyridine- and pyridazine-carboxylic acid derivatives maintained potent inhibitory activities, demonstrating that the acidic functional group, rather than the specific carbocyclic ring, is the key pharmacophoric feature for biological function. nih.gov

Bioisosteres are chemical substituents that can replace another group without significantly affecting the biological activity. The sulfonamide group, for example, can establish a similar geometry of hydrogen bonds as a carboxylic acid. Acylsulfonamides and sulfonylureas have pKa values that fall within the typical range of carboxylic acids (4–5) and have been used extensively as carboxylic acid surrogates in drug design. This principle of bioisosteric replacement confirms that the ability to form specific electrostatic and hydrogen-bonding interactions is the primary role of the carboxylic acid moiety in this class of compounds.

Stereochemical Considerations and Chiral Centers in Analogous Compounds

While 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid is an achiral molecule, the introduction of chiral centers in its analogs can lead to stereoselective biological activity. The three-dimensional arrangement of atoms is fundamental to a drug's interaction with its biological target, and enantiomers of a chiral drug can exhibit significantly different potency, efficacy, or toxicity. ijpsr.com

Chirality can be introduced into analogs of the parent compound through various modifications. For example, saturation of the thiazole ring leads to a thiazolidine (B150603) ring system, which can introduce stereocenters. Specifically, in 2,3-disubstituted thiazolidin-4-one derivatives, the carbon at position 2 (C2) becomes a chiral center. The synthesis of such compounds often results in a racemic mixture of enantiomers.

Although many studies report the activity of racemic mixtures of thiazolidinone derivatives, it is a well-established principle in medicinal chemistry that biological systems often differentiate between stereoisomers. nih.govijpsr.com The (R)- and (S)-enantiomers will orient differently within a chiral receptor binding pocket, leading to one enantiomer (the eutomer) having a much higher affinity than the other (the distomer). Therefore, for any analog of this compound that contains one or more chiral centers, it would be crucial to separate the enantiomers and evaluate their biological activities independently to fully characterize the SAR and identify the most active stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole derivatives, QSAR studies are instrumental in understanding the physicochemical properties that govern their efficacy and in predicting the activity of novel, unsynthesized analogs.

These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric (e.g., molecular refractivity), electronic (e.g., HOMO/LUMO energies, dipole moment), and hydrophobic (e.g., LogP) properties. bohrium.com Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to develop an equation that links these descriptors to the observed biological activity. bohrium.com

For example, a QSAR study on a series of thiazole and thiadiazole derivatives as antitubulin agents found a strong correlation between cytotoxic activity and descriptors such as XlogP (a measure of hydrophobicity), kaapa2 (a molecular shape descriptor), and Quadrupole1 (an electronic descriptor), achieving a high correlation coefficient (r² = 0.941). nih.gov Another study on thiazole derivatives as PIN1 inhibitors developed a robust MLR model with descriptors for molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J), which showed good predictive power (R²test = 0.78). bohrium.com The success of these models indicates that a combination of steric, hydrophobic, and electronic factors governs the activity of these compounds, providing a quantitative framework for designing more potent derivatives.

Mechanistic Investigations of 4 2 Phenyl 1,3 Thiazol 4 Yl Benzoic Acid and Its Biological Responses

Molecular Target Identification and Binding Characterization

The biological activity of a compound is fundamentally dictated by its ability to recognize and bind to specific molecular targets, such as enzymes and receptors. The structural features of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid, including its aromatic rings and carboxylic acid group, suggest its potential to interact with various biological macromolecules.

Enzyme Inhibition Mechanisms (e.g., Protein Tyrosine Phosphatases, Xanthine (B1682287) Oxidase, Carbonic Anhydrase)

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. The thiazole-benzoic acid scaffold present in this compound is structurally analogous to febuxostat, a potent non-purine selective inhibitor of xanthine oxidase. Febuxostat itself contains a thiazole (B1198619) ring attached to a substituted benzoic acid.

Studies have highlighted that the 2-phenylthiazole-4-carboxylic acid framework is a promising scaffold for developing XO inhibitors. Research into structurally similar compounds, such as 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, has demonstrated potent XO inhibitory activity, with some derivatives showing IC50 values in the nanomolar range, comparable to febuxostat. nih.gov Kinetic analyses of these related compounds often reveal a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies suggest that the carboxylic group is crucial for binding, often forming key interactions, such as hydrogen bonds and salt bridges, with amino acid residues like Arg880 and Thr1010 in the active site of the enzyme. researchgate.netnbuv.gov.ua

| Compound | Core Structure | XO IC50 Value (µM) | Reference |

|---|---|---|---|

| Febuxostat | Thiazole-benzoic acid derivative | 0.0048 | nih.gov |

| 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid | Thiazole-benzoic acid derivative | 48.6 | nih.gov |

| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | Triazole-benzoic acid derivative | 0.084 | nih.gov |

| 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Furan-benzoic acid derivative | Low micromolar range | researchgate.netnbuv.gov.ua |

Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in cellular signal transduction. Dysregulation of PTPs, such as SHP2, is implicated in various cancers. nih.govsemanticscholar.org While the thiazole scaffold is a component of some PTP inhibitors, specific studies detailing the inhibitory activity of this compound against PTPs like SHP2 or PTP1B are not extensively documented in current literature. However, the development of inhibitors based on scaffolds like oxindole (B195798) and pyridazolon-ylidenehydrazinyl benzenesulfonates has yielded potent and selective SHP2 inhibitors, demonstrating the feasibility of targeting these enzymes with small molecules. nih.govnih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII, are involved in pH regulation in cancer cells and are considered therapeutic targets. plos.orgnih.gov Research has focused on sulfonamide-based inhibitors. While some heterocyclic compounds, including 1,3,4-thiadiazole (B1197879) derivatives, have been investigated as CA inhibitors, direct evidence of this compound inhibiting CA isoforms is limited. mdpi.com Studies on spiro-1,3,4-thiadiazole derivatives have shown selective inhibition of hCA IX and XII, suggesting that heterocyclic cores can be adapted to target these enzymes. mdpi.com

Receptor Interaction and Allosteric Modulation Studies

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While the thiazole ring is a component of ligands for various receptors, including adenosine (B11128) and sigma-1 (σ1) receptors, specific research on the receptor binding profile of this compound is not widely available. nih.govnih.gov Studies on other thiazole derivatives have shown that modifications to the scaffold can lead to high-affinity and selective ligands for specific receptor subtypes. nih.gov For instance, certain N-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide derivatives show high affinity for A3 adenosine receptors. nih.gov However, without direct experimental data, the receptor interaction profile of this compound remains speculative. Similarly, there is a lack of specific studies on its potential as an allosteric modulator.

Cellular Pathway Perturbation Studies

Beyond direct target binding, understanding how a compound affects the broader network of cellular pathways provides deeper insight into its biological function.

Interference with Key Cellular Processes (e.g., Cell Division)

The thiazole nucleus is a key feature in many compounds with antiproliferative activity. nih.gov One of the primary mechanisms by which these agents interfere with cell division is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Numerous thiazole derivatives have been reported to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.govjohnshopkins.edunih.gov Molecular docking studies often show these compounds binding to the colchicine (B1669291) binding site on β-tubulin. nih.govjohnshopkins.edu While this compound's specific effects on tubulin polymerization have not been detailed, the established activity of related thiazole compounds suggests this as a plausible mechanism for potential anticancer effects.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. mdpi.com Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net Recent studies have demonstrated that novel thiazole derivatives can act as dual inhibitors of PI3Kα and mTOR. nih.govnih.gov For example, certain synthesized thiazole compounds have shown potent inhibitory activity against both PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov Although direct studies on the effect of this compound on the PI3K/Akt/mTOR pathway are not yet available, the proven ability of other thiazole-based compounds to target this critical signaling cascade highlights a potential area for future investigation. nih.govresearchgate.net

Elucidation of Specific Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer, Sequential Electron Transfer Proton Transfer)

Antioxidants protect cells from damage caused by reactive oxygen species through various mechanisms. The primary mechanisms for phenolic and related heterocyclic antioxidants include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.govscielo.br

The antioxidant potential of this compound can be inferred from theoretical and experimental studies on similar structures. The benzoic acid moiety, particularly if hydroxylated, can act as a radical scavenger. Computational studies using Density Functional Theory (DFT) on various benzoic acid and thiazole derivatives have helped elucidate the thermodynamically favored antioxidant mechanisms. scielo.org.zanih.govpreprints.org

Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant donates a hydrogen atom (both a proton and an electron) to a free radical. mdpi.comnih.gov The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond in the carboxylic acid group. This pathway is often favored in non-polar environments. scielo.org.za

Sequential Electron Transfer Proton Transfer (SET-PT): This is a two-step mechanism that involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial deprotonation of the antioxidant, forming an anion, which then donates an electron to the free radical. researchgate.netwisdomlib.org The SPLET mechanism is often the most favorable pathway in polar solvents, as the deprotonation of the carboxylic acid is facilitated. scielo.brscielo.org.za DFT studies on benzoic acid derivatives suggest that SPLET is a significant mechanism for their cytoprotective effects. scielo.br

For this compound, the carboxylic acid group is the likely site of radical scavenging activity. In physiological (polar) environments, the SPLET mechanism is predicted to be a dominant pathway for its antioxidant action. scielo.org.za

Research Applications in Chemical Biology and Medicinal Chemistry of 4 2 Phenyl 1,3 Thiazol 4 Yl Benzoic Acid

Exploration of Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

Compounds featuring the thiazole (B1198619) nucleus are widely recognized for their potential biological activities, including antimicrobial and antifungal properties. ontosight.ai The structural framework of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid has served as a template for the synthesis of various derivatives with significant antimicrobial effects.

The antimicrobial efficacy of compounds structurally related to this compound has been quantified through in vitro assays, primarily by determining their Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC value represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Research has shown that derivatives incorporating the phenyl-thiazole or a related bioisosteric scaffold can potently inhibit the growth of clinically relevant bacteria and fungi. For instance, a hydrazine (B178648) derivative of phenyl-thiazole demonstrated potent antifungal activity with MIC values as low as 0.0625 µg/mL against certain pathogenic fungi. nih.govnih.gov Similarly, pyrazole-based benzoic acid derivatives have exhibited strong antibacterial action, particularly against drug-resistant strains of Staphylococcus aureus, with MIC values recorded as low as 0.78 μg/mL. nih.gov Other studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives identified compounds with superior anti-Candida activity compared to the standard drug fluconazole, with one derivative showing an MIC of 3.9 µg/mL. mdpi.com

The table below summarizes the in vitro inhibitory activities of various classes of compounds related to the core structure.

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625 - 4 |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans | 3.9 |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative | Staphylococcus aureus | 3.12 - 6.25 |

| Fluorophenyl-derived pyrazole (B372694) hydrazone | Methicillin-resistant S. aureus (MRSA) | 0.78 |

| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | Aspergillus species | 15.625 |

Derivatives based on the this compound scaffold have been investigated for their activity across a wide range of microorganisms. Studies have demonstrated a broad spectrum of action, encompassing Gram-positive and Gram-negative bacteria, various fungal species, and some viruses.

In the realm of antibacterial research, pyrazole derivatives of benzoic acid have shown potency against a panel of Gram-positive pathogens, including multiple strains of Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species. mdpi.com Other related structures have shown activity against Bacillus subtilis and Staphylococcus epidermidis. mdpi.comresearchgate.net

Antifungal research has highlighted significant broad-spectrum potential. For example, the derivative (4-phenyl-1, 3-thiazol-2-yl) hydrazine was found to be effective against a range of pathogenic fungi, including species of Candida, Aspergillus, Cryptococcus, and various Dermatophytes. nih.govnih.gov This suggests that the phenyl-thiazole core is a promising pharmacophore for developing agents to treat diverse fungal infections.

The antiviral potential of this chemical class has also been explored. Benzoic acid derivatives, in general, have been reported to possess anti-influenza virus activity. mdpi.comnih.gov Furthermore, the broader class of thiazolides has demonstrated activity against a number of viruses, including influenza A, hepatitis B, and hepatitis C, indicating the versatility of the thiazole ring in antiviral drug design.

Investigation of Antineoplastic Research Applications

The thiazole moiety is a key structural component in numerous compounds investigated for their anticancer properties. ontosight.ainih.gov The unique combination of aromatic and heterocyclic rings in this compound provides a foundation for designing novel antineoplastic agents.

A primary strategy in anticancer drug discovery is the identification of compounds that can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. Derivatives related to this compound have shown significant cytotoxic and pro-apoptotic effects in a variety of human cancer cell lines.

For example, a series of phenylthiazolyl-7-azaindoles demonstrated inhibitory effects against a panel of approximately 60 different human tumor cell lines, with activity observed at concentrations ranging from the nanomolar to the micromolar level. nih.gov In another study, thiazole-containing phthalimide (B116566) derivatives exhibited potent cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with one compound registering a half-maximal inhibitory concentration (IC₅₀) of 0.2 µM against MCF-7 cells. nih.gov The mechanism of action for these compounds was linked to apoptosis, as evidenced by assays showing DNA fragmentation and increased caspase-3 activity. nih.gov Similarly, other thiazole and thiadiazole derivatives have been shown to inhibit proliferation and induce apoptosis in colorectal (HCT116) and lung (A549) cancer cells. mdpi.comfarmaceut.org

The table below presents the cytotoxic activity of selected derivative classes against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| Thiazole-phthalimide derivative | MCF-7 (Breast) | 0.2 |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | 5.52 |

| Phenylthiazolyl-7-azaindole derivative | Various | nM to µM range |

| 4-phenoxy-phenyl isoxazole (B147169) derivative | MDA-MB-231 (Breast) | 0.21 |

| 4-phenoxy-phenyl isoxazole derivative | A549 (Lung) | 0.22 |

Modern cancer therapy research often focuses on developing molecules that can selectively target proteins, such as enzymes or receptors, that are critical for the growth and survival of cancer cells. The phenyl-thiazole-benzoic acid scaffold has been utilized to design inhibitors for several such targets.

Research into phenylthiazolyl-7-azaindole derivatives revealed a high affinity for Cyclin-Dependent Kinase 1 (CDK1), a key enzyme in cell cycle regulation, with IC₅₀ values as low as 0.41 μM. nih.gov Other studies have proposed that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can target both the sirtuin 2 (SIRT2) enzyme and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression. mdpi.comnih.gov

Further investigations have identified related structures that target other crucial cancer pathways. For example, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to suppress the MEK/ERK signaling pathway, a central cascade that controls cell proliferation and survival. farmaceut.org Other research efforts have focused on designing thiazole-based compounds as inhibitors of the anti-apoptotic protein Bcl-2 and isoxazole derivatives as inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells. nih.govsemanticscholar.org

The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of mortality. Consequently, there is significant interest in developing agents that can inhibit this process. Preclinical research has explored the anti-metastatic potential of compounds structurally related to this compound.

In vitro studies have shown that certain derivatives can inhibit key processes involved in metastasis. For instance, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit the migration and invasion of HCT116 colorectal cancer cells in a dose-dependent manner. farmaceut.org Additionally, novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives have been identified as potent inhibitors of proliferation in both in vitro and in vivo models of osteosarcoma, a type of bone cancer with a high metastatic potential. dntb.gov.ua These findings suggest that the thiazole scaffold can be modified to create compounds that not only kill cancer cells but also prevent their spread.

Research on Anti-inflammatory Activities and Immunomodulatory Effects

The thiazole ring is a core structure in various compounds exhibiting anti-inflammatory properties. Research into derivatives of this compound has suggested its potential as an anti-inflammatory agent. Studies on related phenylthiazole derivatives have shown that these compounds can be effective in reducing inflammation in preclinical models. wjpmr.com For instance, certain substituted phenyl thiazole derivatives have demonstrated significant anti-inflammatory activity in carrageenan and formalin-induced rat paw edema assays. wjpmr.com The mechanism of action for many of these compounds is believed to involve the inhibition of pro-inflammatory mediators. wjpmr.com

Furthermore, the structural similarities of this compound to known anti-inflammatory agents suggest that it may also possess immunomodulatory effects. For example, some pyrrole (B145914) derivatives with structural features comparable to the thiazole-benzoic acid scaffold have been shown to modulate cytokine levels, such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and transforming growth factor-beta 1 (TGF-β1), in systemic inflammation models. mdpi.comresearchgate.net These findings indicate that this compound could potentially influence the immune response, a characteristic that is often intertwined with anti-inflammatory activity. While direct studies on the immunomodulatory effects of this compound are not extensively documented, the existing research on analogous compounds provides a strong rationale for further investigation in this area.

Examination of Antioxidant Properties and Reactive Oxygen Species Scavenging

The investigation into the antioxidant capabilities of thiazole derivatives has revealed that the inclusion of phenolic fragments can significantly enhance their ability to scavenge reactive oxygen species (ROS). mdpi.com The antioxidant activity of these compounds is often evaluated through their capacity to scavenge free radicals and reduce oxidative stress. mdpi.comnih.gov

In vitro studies are crucial for determining the antioxidant potential of chemical compounds. For thiazole derivatives, several assays are commonly employed to measure their efficacy. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays are frequently used to assess the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comdergipark.org.tr

Research on phenolic thiazoles has demonstrated their significant antioxidant and antiradical activities. nih.gov The presence of hydroxyl groups on the phenyl ring is a key determinant of this activity. For instance, compounds with a catechol (1,2-dihydroxybenzene) or resorcinol (B1680541) (1,3-dihydroxybenzene) moiety often exhibit potent radical scavenging properties. The position and number of these hydroxyl groups influence the stability of the resulting phenoxyl radical, thereby affecting the antioxidant capacity.

In addition to in vitro assays, in silico studies, such as Density Functional Theory (DFT) calculations, have been utilized to predict the antioxidant potential of thiazole derivatives. mdpi.com These computational methods can provide insights into the electronic properties of the molecules and help to elucidate the mechanisms of their antioxidant action.

The following table summarizes the antioxidant activity of some thiazole derivatives, as measured by common in vitro assays.

| Compound Type | Assay | IC50 (µg/mL) or % Inhibition | Reference |

| Triazole benzoic acid hybrids | DPPH | 89.95 ± 0.34% at 100 µg/mL | mdpi.com |

| Triazole benzoic acid hybrids | ABTS | 88.59 ± 0.13% at 100 µg/mL | mdpi.com |

| Phenolic Thiazoles | ABTS | Lower IC50 than ascorbic acid | nih.gov |

Studies on Retinoid-like Bioactivity and Interaction with Cellular Retinoid Binding Proteins

Retinoids, which are a class of compounds derived from vitamin A, play a critical role in various biological processes, including cell growth, differentiation, and vision. The biological activity of retinoids is mediated by their interaction with specific nuclear receptors and cellular retinoid-binding proteins (CRBPs and CRABPs). nih.govnih.gov Benzoic acid derivatives with retinoid-like structures, often referred to as retinobenzoic acids, have been synthesized and studied for their potential to mimic the effects of natural retinoids. nih.govnih.gov

The structure of this compound, containing a benzoic acid moiety, suggests that it could potentially exhibit retinoid-like bioactivity. The carboxylic acid group is a key feature for binding to retinoid receptors. Structure-activity relationship studies of other retinoidal benzoic acids have shown that modifications to the linker and lipophilic groups can significantly impact their biological activity. nih.gov

Cellular retinoic acid-binding proteins, particularly CRABP-I and CRABP-II, are involved in the intracellular transport and metabolism of retinoic acid. aging-us.com These proteins help to solubilize retinoic acid in the aqueous cytoplasm and deliver it to the appropriate metabolic enzymes or nuclear receptors. nih.govnih.gov The binding affinity of a compound to these proteins is an important indicator of its potential retinoid-like activity. While direct studies on the interaction of this compound with CRABPs have not been reported, the presence of the benzoic acid functional group makes this an area of interest for future research.

Potential in Other Biological Systems Research

Beyond its anti-inflammatory and antioxidant properties, the chemical scaffold of this compound has been explored for its potential in treating other diseases, notably tuberculosis and diabetes.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Thiazole and benzoic acid derivatives have independently shown promise as antitubercular agents. ijcce.ac.irnih.govnih.gov

Research has demonstrated that certain benzoic acid hydrazones and their nicotinyl derivatives exhibit potent activity against Mycobacterium tuberculosis. nih.gov Similarly, various substituted thiazole-containing compounds have been synthesized and evaluated for their antitubercular properties, with some showing significant inhibitory activity against both susceptible and multi-drug-resistant strains. nih.gov The mechanism of action for these compounds can vary, with some targeting specific enzymes within the mycobacterial cell wall synthesis pathway. The combination of both a thiazole ring and a benzoic acid moiety in this compound makes it a compelling candidate for further investigation as a potential anti-tuberculosis agent.

Thiazole-containing compounds have a well-established role in the management of type 2 diabetes. The thiazolidinedione class of drugs, for example, are potent insulin (B600854) sensitizers. rjptonline.org This has spurred research into other thiazole derivatives for their potential antidiabetic effects. nih.govscielo.brresearchgate.net

Studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown that these derivatives can produce a significant reduction in blood glucose levels in animal models of diabetes. nih.gov The hypoglycemic activity of these compounds suggests that the 4-phenylthiazole (B157171) scaffold is a valuable pharmacophore for the design of new antidiabetic agents. Given that this compound shares this core structure, it is plausible that it or its derivatives could exhibit beneficial effects on glucose metabolism. Further research is warranted to explore this potential therapeutic application.

Neuroprotective Research

The therapeutic potential of compounds containing thiazole and benzoic acid moieties has been a subject of interest in the field of neuroprotection, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. While direct studies on this compound are not extensively documented in the reviewed literature, the neuroprotective activities of structurally related compounds, such as benzothiazole (B30560) and thiazole sulfonamide derivatives, offer valuable insights into its potential.

Research into a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives has identified compounds with significant multifunctional properties relevant to combating Parkinson's disease. semanticscholar.orgnih.gov One representative compound, 3h , demonstrated potent and selective monoamine oxidase-B (MAO-B) inhibitory activity, with an IC50 value of 0.062µM. semanticscholar.orgnih.gov Its mechanism of action was determined to be competitive and reversible. semanticscholar.orgnih.gov Beyond enzyme inhibition, compound 3h also exhibited strong antioxidant effects, significant metal-chelating abilities, and the capacity to permeate the blood-brain barrier. semanticscholar.orgnih.gov Furthermore, it displayed notable neuroprotective and anti-neuroinflammatory properties. semanticscholar.orgnih.gov These findings suggest that the benzothiazole scaffold, a close structural relative of the phenyl-thiazole core in this compound, is a promising framework for developing agents against neurodegeneration. semanticscholar.orgnih.gov

Similarly, studies on a series of multifunctional thiazole sulfonamides have revealed their neuroprotective capabilities in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in human neuronal SH-SY5Y cells. rsc.org Pre-treatment with certain synthetic hybrids from this series led to a significant improvement in cell viability, a reduction in lactate (B86563) dehydrogenase (LDH) leakage, prevention of mitochondrial dysfunction, and mitigation of intracellular oxidative stress. rsc.org The molecular mechanisms underlying these effects were linked to the activation of sirtuin 1 (SIRT1), suggesting an influence on downstream pathways relevant to Parkinson's disease. rsc.org In silico pharmacokinetic analyses of these compounds also indicated their drug-likeness and potential for distribution into the central nervous system with minimal toxicity. rsc.org

Another study focused on 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), a compound with a known anticancer profile, to evaluate its neuroprotective potential. researchgate.net The research demonstrated that 4BrABT was not toxic to neurons, astrocytes, or oligodendrocytes. researchgate.net In fact, it was observed to decrease neuronal LDH levels, suggesting a potential trophic effect. researchgate.net The compound also showed protective action in neuronal cultures subjected to neurotoxic conditions, such as the presence of glutamate (B1630785) and trophic stress, as well as in astrocytes and oligodendrocytes treated with cisplatin. researchgate.net This highlights the potential for thiazole-containing compounds to offer neuroprotection, which could be beneficial in mitigating the neurotoxic side effects of chemotherapy. researchgate.net

The collective evidence from these studies on related thiazole and benzothiazole derivatives suggests that this compound may possess latent neuroprotective properties. The presence of the phenyl-thiazole core could contribute to enzyme inhibition, antioxidant activity, and anti-inflammatory effects, which are all crucial mechanisms in the context of neurodegenerative diseases. The benzoic acid moiety, on the other hand, could influence the compound's pharmacokinetic properties, such as solubility and bioavailability. However, without direct experimental evaluation, the neuroprotective potential of this compound remains speculative and warrants further investigation.

Table 1: Investigated Neuroprotective Activities of Related Thiazole Derivatives

| Compound Class | Key Findings | Potential Mechanisms | Reference |

|---|---|---|---|

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Potent and selective MAO-B inhibition, antioxidant effects, metal chelation, neuroprotection, anti-inflammatory activity. | Competitive and reversible MAO-B inhibition. | semanticscholar.orgnih.gov |

| Thiazole sulfonamides | Improved cell viability, reduced LDH leakage, prevented mitochondrial dysfunction, mitigated oxidative stress in a Parkinson's model. | Activation of sirtuin 1 (SIRT1). | rsc.org |

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | Non-toxic to neuronal cells, potential trophic effects, protection against glutamate and cisplatin-induced neurotoxicity. | Not fully elucidated, but demonstrates protective effects in multiple neurotoxic models. | researchgate.net |

Applications in Advanced Materials Science Research

The unique structural characteristics of this compound, which combines a rigid heterocyclic thiazole ring with a carboxylic acid functional group, make it a promising candidate for applications in advanced materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.comresearchgate.netvulcanchem.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of MOFs, such as their pore size, surface area, and functionality, can be tuned by carefully selecting the metal centers and organic linkers. rsc.org

While specific MOFs constructed from this compound were not detailed in the provided search results, the literature on MOFs built from similar thiazole- and benzoic acid-containing ligands provides a strong basis for its potential applications. For instance, a review of thiazole- and thiadiazole-based MOFs highlights their use in luminescent sensing applications. mdpi.comresearchgate.net The incorporation of the thiazole moiety can impart desirable photophysical properties to the resulting MOF. mdpi.comresearchgate.net A strongly luminescent Zr(IV)-based MOF incorporating a thiadiazole-functionalized dibenzoic acid ligand has been synthesized and shown to have an emission band centered at 510 nm upon excitation at 370 nm, attributed to a π–π* intraligand transition. mdpi.com